
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is a coordination compound that features a copper(II) ion complexed with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate typically involves the reaction of copper(II) salts with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridine-2,6-dicarboxylate or 2-amino-4-methylpyrimidine ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions, leading to the formation of larger coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrazine), and various ligands (e.g., ammonia, ethylenediamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used to study metal-ligand interactions and their effects on biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Copper complexes are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism of action of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate involves its ability to coordinate with various molecules and ions. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The ligands, 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate, stabilize the copper center and modulate its reactivity. The compound’s interactions with biological targets, such as enzymes and DNA, are mediated through coordination and redox mechanisms, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A simple copper(II) complex with acetate ligands, used in various catalytic and synthetic applications.
Copper(II) sulfate: A widely used copper(II) salt with applications in agriculture, industry, and medicine.
Copper(II) chloride: Another common copper(II) salt with diverse applications in chemistry and industry.
Uniqueness
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is unique due to its specific ligand combination, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12CuN4O5 |
|---|---|
Poids moléculaire |
355.79 g/mol |
Nom IUPAC |
copper;4-methylpyrimidin-2-amine;pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C7H5NO4.C5H7N3.Cu.H2O/c9-6(10)4-2-1-3-5(8-4)7(11)12;1-4-2-3-7-5(6)8-4;;/h1-3H,(H,9,10)(H,11,12);2-3H,1H3,(H2,6,7,8);;1H2/q;;+2;/p-2 |
Clé InChI |
DGAWPHOTHUZWLJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC(=NC=C1)N.C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
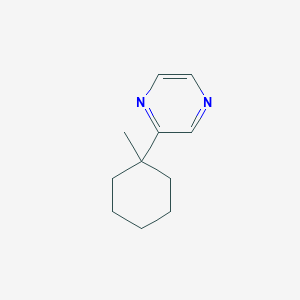
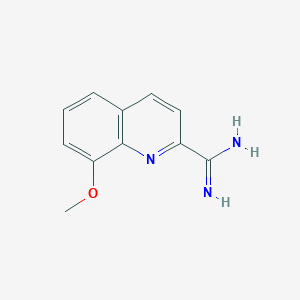
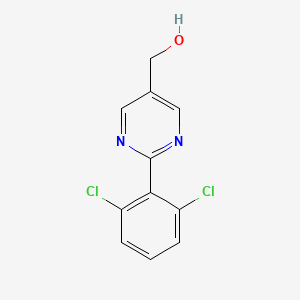
![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
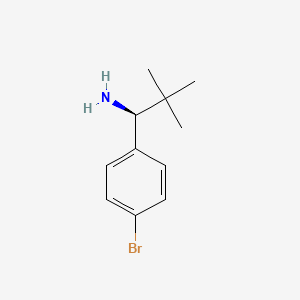
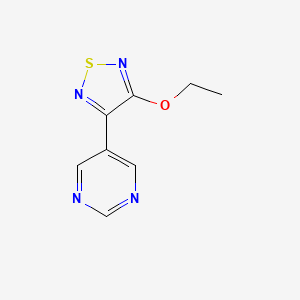
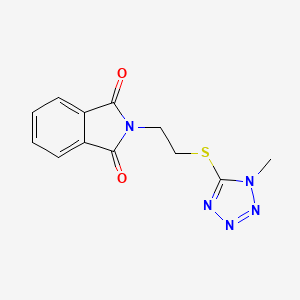

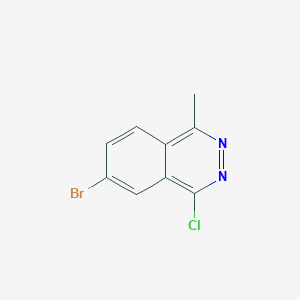

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)

